molecular formula C21H18ClFN4O3S B2428354 6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-allylnicotinamide CAS No. 1112341-55-5

6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-allylnicotinamide

Cat. No. B2428354
M. Wt: 460.91
InChI Key: BVXLVISOVHEUMU-UHFFFAOYSA-N
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Description

This compound is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been studied for their potential therapeutic applications .


Chemical Reactions Analysis

The types of reactions involving aromatic rings like the ones in this compound are typically substitution, addition, and oxidation . The exact reactions this compound can undergo would depend on its specific structure and the conditions it’s subjected to.

Scientific Research Applications

EP1 Receptor Selective Antagonists

4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid (1) is a functional PGE2 antagonist selective for the EP1 receptor subtype. Analog studies, where the phenyl-sulfonyl moiety was replaced with more hydrophilic heteroarylsulfonyl moieties, resulted in optimized antagonist activity. Some analogs demonstrated in vivo antagonist activity. These findings are critical as they provide insights into the structure-activity relationship (SAR) in the development of EP1 receptor selective antagonists (Naganawa et al., 2006).

Microbial Degradation of Sulfonamides

Sulfonamide antibiotics, due to their persistence in the environment, can promote antibiotic resistance. Microbacterium sp. strain BR1 was found to degrade sulfonamides like sulfamethoxazole through an unusual pathway initiated by ipso-hydroxylation followed by fragmentation of the parent compound. This unique microbial strategy involves the hydroxylation of the carbon atom attached to the sulfonyl group, leading to the release of sulfite and other compounds. This novel pathway could offer insights into environmental decontamination of sulfonamide antibiotics (Ricken et al., 2013).

Enzyme Inhibitory Potential

The enzyme inhibitory potential of certain sulfonamides with benzodioxane and acetamide moieties was investigated. Synthesized compounds were tested against α-glucosidase and acetylcholinesterase (AChE), exhibiting substantial inhibitory activity. The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting the therapeutic potential of these compounds in enzyme-related disorders (Abbasi et al., 2019).

Dye Treatment with Novel Sulfonated Thin-Film Composite Membranes

Innovative sulfonated aromatic diamine monomers were synthesized and used to prepare thin-film composite (TFC) nanofiltration (NF) membranes. These membranes demonstrated improved water flux due to enhanced surface hydrophilicity without compromising the rejection of dyes. The introduction of sulfonic acid groups played a pivotal role in water permeation and dye rejection during the TFC NF separation process. This advancement in membrane technology could be crucial for environmental and industrial applications, especially in dye treatment processes (Liu et al., 2012).

Future Directions

The future directions in the study of this compound would likely involve further exploration of its potential therapeutic applications, as well as detailed studies of its synthesis, properties, and mechanism of action .

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O3S/c1-26-16-7-5-12(30-3)9-13(16)18-19(26)20(29)27(2)21(25-18)31-10-17(28)24-15-6-4-11(23)8-14(15)22/h4-9H,10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXLVISOVHEUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-allylnicotinamide

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